An In-depth Technical Guide to 4-nitro-5-(trifluoromethyl)-1H-pyrazole: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-nitro-5-(trifluoromethyl)-1H-pyrazole: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 4-nitro-5-(trifluoromethyl)-1H-pyrazole, a heterocyclic compound of increasing interest in medicinal chemistry and materials science. By leveraging its unique electronic and structural features, this molecule serves as a versatile scaffold for the development of novel therapeutic agents and functional materials. This document will delve into its chemical properties, plausible synthetic routes, reactivity, and potential applications, with a focus on providing practical insights for laboratory and development settings.
Introduction to the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in pharmaceutical and agrochemical research.[1][2] The inherent features of the pyrazole ring, such as its ability to act as both a hydrogen bond donor and acceptor, and its conformational stability, make it a privileged structure in drug design.[2] The introduction of a trifluoromethyl group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity, while a nitro group can act as a key pharmacophore or a synthetic handle for further functionalization.[1] The combination of these functionalities on the pyrazole core in 4-nitro-5-(trifluoromethyl)-1H-pyrazole suggests a molecule with significant potential for diverse applications.
Physicochemical and Spectroscopic Properties
Table 1: Predicted Physicochemical Properties of 4-nitro-5-(trifluoromethyl)-1H-pyrazole
| Property | Predicted Value | Source |
| CAS Number | 1046462-99-0 | [3] |
| Molecular Formula | C₄H₂F₃N₃O₂ | [3] |
| Molecular Weight | 181.07 g/mol | [3] |
| pKa | 6.19 ± 0.50 | [3] |
| LogP | 1.3367 | ChemScene |
| Topological Polar Surface Area (TPSA) | 74.5 Ų | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 5 | [3] |
| Storage Temperature | 2-8°C | [3] |
Spectroscopic Profile (Predicted)
A thorough spectroscopic analysis is crucial for the unambiguous identification and characterization of 4-nitro-5-(trifluoromethyl)-1H-pyrazole.[4] The following are predicted spectroscopic data based on the analysis of similar substituted pyrazoles.[4][5]
2.1.1. 1H NMR Spectroscopy
The proton NMR spectrum is expected to be relatively simple, showing a single peak for the C-H proton on the pyrazole ring, likely in the downfield region due to the electron-withdrawing effects of the nitro and trifluoromethyl groups. The N-H proton will likely appear as a broad singlet.
Table 2: Predicted 1H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| C3-H | 8.0 - 8.5 | s | Deshielded by adjacent electron-withdrawing groups. |
| N1-H | 10.0 - 12.0 | br s | Chemical shift can be highly dependent on solvent and concentration. |
2.1.2. 13C NMR Spectroscopy
The carbon NMR spectrum will provide key information about the carbon framework. The carbon bearing the trifluoromethyl group will exhibit a characteristic quartet due to C-F coupling.
Table 3: Predicted 13C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| C3 | 135 - 140 | d | |
| C4 | 120 - 125 | s | Attached to the nitro group. |
| C5 | 145 - 150 | q | Coupled to three fluorine atoms. |
| CF₃ | 120 - 125 | q | Large C-F coupling constant expected. |
2.1.3. IR Spectroscopy
The infrared spectrum will be characterized by strong absorptions corresponding to the nitro group and the C-F bonds of the trifluoromethyl group.
Table 4: Predicted Key IR Absorption Bands
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Notes |
| N-H stretch | 3100 - 3500 | Broad band.[4] |
| C-H stretch (aromatic) | 3000 - 3100 | [4] |
| C=N stretch (pyrazole ring) | 1580 - 1650 | [4] |
| N-O stretch (nitro group) | 1500 - 1560 and 1300 - 1360 | Asymmetric and symmetric stretching.[2][4] |
| C-F stretch | 1100 - 1300 | Strong absorptions. |
2.1.4. Mass Spectrometry
Mass spectrometry will show the molecular ion peak and characteristic fragmentation patterns. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.
Predicted Fragmentation:
-
Molecular Ion (M⁺): m/z = 181.01
-
Key Fragments: Loss of NO₂, loss of CF₃, and fragmentation of the pyrazole ring.
Synthesis and Reactivity
While a specific, optimized synthesis for 4-nitro-5-(trifluoromethyl)-1H-pyrazole has not been detailed in readily available literature, a plausible synthetic strategy can be devised based on established methodologies for the synthesis of substituted pyrazoles.[1][6]
Proposed Synthetic Pathway
A logical approach would involve the nitration of a 5-(trifluoromethyl)-1H-pyrazole precursor. The electron-withdrawing nature of the trifluoromethyl group will direct the incoming nitro group to the C4 position of the pyrazole ring.
Caption: Proposed synthetic route.
3.1.1. Detailed Experimental Protocol (Hypothetical)
This protocol is a general guideline and would require optimization for yield and purity.
Step 1: Synthesis of 5-(trifluoromethyl)-1H-pyrazole (Precursor)
The precursor can be synthesized through the condensation of a trifluoromethylated 1,3-dicarbonyl compound with hydrazine, a well-established method for pyrazole synthesis.[6]
Step 2: Nitration of 5-(trifluoromethyl)-1H-pyrazole
Causality behind Experimental Choices:
-
Choice of Nitrating Agent: A mixture of nitric acid and sulfuric acid is a standard and effective nitrating agent for deactivating aromatic systems. The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the electron-withdrawing effect of the trifluoromethyl group.
-
Temperature Control: The reaction is highly exothermic and must be cooled to prevent over-nitration and decomposition of the starting material and product. Maintaining a low temperature ensures selectivity for the mono-nitro product.
-
Quenching on Ice: Pouring the reaction mixture onto ice serves two purposes: it safely quenches the reaction by diluting the strong acids and causes the organic product, which is typically insoluble in water, to precipitate out, facilitating its isolation.
Protocol:
-
To a stirred solution of 5-(trifluoromethyl)-1H-pyrazole (1.0 eq) in concentrated sulfuric acid (5-10 volumes), cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2 volumes) dropwise, maintaining the internal temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Collect the precipitated solid by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to afford the crude 4-nitro-5-(trifluoromethyl)-1H-pyrazole.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Reactivity Profile
The reactivity of 4-nitro-5-(trifluoromethyl)-1H-pyrazole is governed by the interplay of the pyrazole ring and its electron-withdrawing substituents.
Caption: Key reaction pathways.
-
N-Alkylation and N-Arylation: The N-H proton of the pyrazole ring is acidic and can be deprotonated with a suitable base, followed by reaction with an electrophile to introduce various substituents at the N1 position. This is a common strategy for diversifying the pyrazole scaffold.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using standard reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). This provides a valuable synthetic handle for further functionalization, such as amide bond formation or diazotization reactions.
-
Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyrazole ring, enhanced by the nitro and trifluoromethyl groups, may allow for nucleophilic aromatic substitution reactions under certain conditions, although this is generally less common for pyrazoles.
Applications in Drug Development and Materials Science
The unique combination of a pyrazole core with nitro and trifluoromethyl substituents makes 4-nitro-5-(trifluoromethyl)-1H-pyrazole a highly attractive building block in drug discovery and materials science.
Medicinal Chemistry
Pyrazole derivatives exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] The trifluoromethyl group is a common feature in many modern pharmaceuticals, enhancing their efficacy and pharmacokinetic profiles.[1] The nitro group can also contribute to biological activity or serve as a precursor to other functional groups.
Potential Therapeutic Applications:
-
Kinase Inhibitors: The pyrazole scaffold is a common feature in many kinase inhibitors used in cancer therapy.
-
Antimicrobial Agents: Trifluoromethyl-substituted pyrazoles have shown promising activity against various bacterial and fungal strains.[1]
-
Anti-inflammatory Agents: The pyrazole core is present in several non-steroidal anti-inflammatory drugs (NSAIDs).
Caption: Drug discovery process.
Materials Science
The electronic properties of 4-nitro-5-(trifluoromethyl)-1H-pyrazole make it a candidate for applications in materials science, particularly in the development of:
-
Energetic Materials: The presence of the nitro group suggests potential applications as a high-energy-density material.[5]
-
Organic Electronics: The electron-deficient nature of the molecule could be exploited in the design of n-type organic semiconductors.
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling 4-nitro-5-(trifluoromethyl)-1H-pyrazole. Based on the safety data for related compounds, the following precautions are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[7][8]
-
Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust or vapors.[7]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[7]
-
Fire Safety: While not expected to be highly flammable, appropriate fire extinguishers should be available.
-
Toxicology: The toxicological properties have not been fully investigated. Treat as a potentially hazardous substance. Avoid ingestion and skin contact.
Conclusion
4-nitro-5-(trifluoromethyl)-1H-pyrazole is a promising heterocyclic compound with significant potential in medicinal chemistry and materials science. Its unique combination of a pyrazole core with electron-withdrawing nitro and trifluoromethyl groups provides a versatile platform for the design and synthesis of novel functional molecules. While further experimental characterization is needed, this guide provides a solid foundation for researchers and developers interested in exploring the chemistry and applications of this intriguing molecule.
References
-
Chemcasts. 1-(4-Nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS 142818-03-9) – Thermophysical Properties. Available from: [Link]
-
Kowalczyk, A., Utecht-Jarzyńska, G., Mlostoń, G., & Jasiński, M. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. Organic Letters, 24(13), 2499–2503. Available from: [Link]
-
Fischer, N., Fischer, D., Klapötke, T. M., & Stierstorfer, J. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Molecules, 28(18), 6549. Available from: [Link]
-
PubChem. 4-nitro-1H-pyrazole. National Center for Biotechnology Information. Available from: [Link]
-
KC, H. R., Khan, M. M., Frangie, M. M., Penthala, N. R., Son, C. Y., Al-Obaidi, H., ... & Crooks, P. A. (2021). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC medicinal chemistry, 12(9), 1530–1543. Available from: [Link]
-
Popa, C. V., Bîcu, E., Profire, L., & Bejan, V. (2021). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 26(23), 7234. Available from: [Link]
Sources
- 1. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives [mdpi.com]
- 6. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]

